N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
説明
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-18-7-9-19(10-8-18)25-23(28)17-33(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVKEQUIPABRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Structural Features and Functional Group Variations
Table 1: Key Structural Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholino-2-oxoethyl group in the target compound likely enhances aqueous solubility compared to azepanyl () or acetylated morpholino derivatives () due to reduced steric hindrance and increased hydrogen-bonding capacity .
- Lipophilicity : The 4-ethylphenyl group offers moderate logP values, contrasting with the more lipophilic 4-chlorophenyl () and less lipophilic 4-methoxyphenyl () analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Indole functionalization : Introduce the morpholino-2-oxoethyl group at the indole N1 position via nucleophilic substitution or alkylation (e.g., using 2-chloroacetyl chloride followed by morpholine) .
Sulfonation : Sulfonylate the indole C3 position using chlorosulfonic acid or sulfur trioxide complexes under controlled conditions .
Acetamide coupling : React the sulfonated intermediate with N-(4-ethylphenyl)acetamide via a coupling agent like EDC/HOBt or DCC .
- Critical considerations : Optimize reaction temperatures (e.g., 0–5°C for sulfonation to avoid over-oxidation) and use anhydrous solvents (e.g., DMF or THF) for alkylation steps .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Confirm the presence of the morpholino group (δ 3.5–3.7 ppm for morpholine protons) and indole sulfonyl moiety (δ 7.5–8.2 ppm for aromatic protons) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ expected at m/z ~500–520, depending on substituents) .
- IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Recommended assays :
- Kinase inhibition : Test against kinase targets (e.g., PI3K or MAPK) due to the morpholino group’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Receptor binding : Perform competitive binding assays (e.g., for serotonin or dopamine receptors) given the indole scaffold’s neuroactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Key modifications :
- Morpholino substitution : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
- Sulfonyl group tuning : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance metabolic stability .
- Indole C2/C5 functionalization : Add methyl or methoxy groups to improve target selectivity .
- Data-driven design : Compare IC50 values across analogs using dose-response curves and molecular docking simulations .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
- Hypothesis testing :
- Metabolic interference : Assess compound stability in different cell media (e.g., pH-dependent degradation of the sulfonyl group) .
- Off-target effects : Use RNA-seq or proteomics to identify unintended pathways (e.g., oxidative stress response) .
- Membrane permeability : Measure logP values (e.g., via HPLC) to correlate lipophilicity with activity discrepancies .
Q. Which computational tools predict this compound’s pharmacokinetic profile?
- In silico strategies :
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100-ns MD runs for kinase-inhibitor complexes) .
- QSAR modeling : Train models on analogs’ bioactivity data to prioritize synthetic targets .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported enzyme inhibition potency?
- Troubleshooting steps :
Assay standardization : Re-test under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) .
Purity verification : Analyze compound purity via HPLC (>95%) to rule out impurity-driven artifacts .
Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Experimental Design for Target Validation
Q. What in vivo models are appropriate for validating therapeutic potential?
- Model selection :
- Xenograft models : Use immunodeficient mice implanted with human tumor lines (e.g., HCT-116 for colorectal cancer) .
- Neuroinflammation models : Test in LPS-induced murine models to assess CNS penetration and anti-inflammatory effects .
- Dosage optimization : Conduct PK/PD studies to determine effective plasma concentrations and dosing intervals .
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